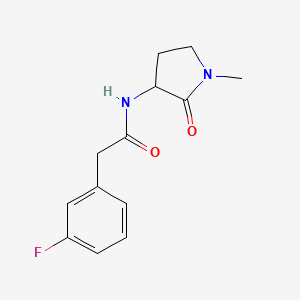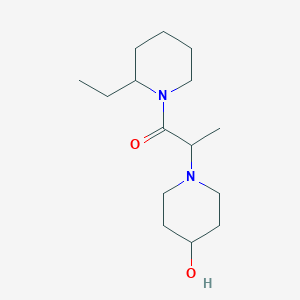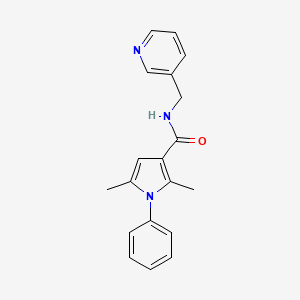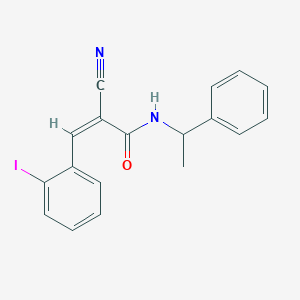
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea, also known as OPM-252, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its ability to inhibit certain enzymes and receptors in the body.
Mécanisme D'action
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes such as glucose metabolism, cell proliferation, and apoptosis. In addition, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have various biochemical and physiological effects in the body. For example, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to regulate glucose homeostasis by modulating the activity of certain enzymes and receptors involved in glucose metabolism. In addition, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit tumor growth and metastasis by inhibiting the activity of certain enzymes and receptors involved in these processes. Furthermore, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This allows researchers to study the specific effects of these enzymes and receptors on various cellular processes. However, one of the limitations of using 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in lab experiments is its potential toxicity. Studies have shown that 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea can be toxic to certain cell types at high concentrations.
Orientations Futures
There are several future directions for the study of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea. One direction is to study the potential therapeutic applications of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in other diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is to study the potential toxicity of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in different cell types and animal models. Furthermore, future studies could focus on the development of new analogs of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea with improved pharmacological properties. Overall, the study of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea involves the reaction of 1-(oxolan-2-ylmethyl)amine with 3-(2-phenylphenyl)isocyanate. This reaction results in the formation of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea, which is a white crystalline solid. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of certain enzymes and receptors that are involved in tumor growth and metastasis. In diabetes, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been studied for its ability to regulate glucose homeostasis by modulating the activity of certain enzymes and receptors involved in glucose metabolism. In inflammation, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been studied for its anti-inflammatory properties, which can be attributed to its ability to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-13-15-9-6-12-22-15)20-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBIWWLFOJAWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)

![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)


![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)